molecular formula C12H11NO3S B2964349 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl cyclopropanecarboxylate CAS No. 946264-83-1

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl cyclopropanecarboxylate

Cat. No.: B2964349
CAS No.: 946264-83-1
M. Wt: 249.28
InChI Key: CUEMJXRFYJKOCJ-UHFFFAOYSA-N
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Description

“(5-(Thiophen-2-yl)isoxazol-3-yl)methyl cyclopropanecarboxylate” is a chemical compound. Its empirical formula is C9H7NO3S and it has a molecular weight of 209.22 . It is usually available in solid form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COC(=O)c1cc(on1)-c2cccs2 . This indicates that the compound contains a methyl ester group (COC=O), an isoxazole ring (c1cc(on1)), and a thiophene ring (c2cccs2).


Physical and Chemical Properties Analysis

This compound is a solid . Its empirical formula is C9H7NO3S and it has a molecular weight of 209.22 . The InChI key for this compound is HNUBQXDECCWAJW-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Biological Activity

A variety of compounds with the cyclopropane motif have been synthesized and evaluated for different biological activities. These compounds include derivatives that have shown promise in antimicrobial, antioxidant, and anti-inflammatory properties, among others.

  • Antimicrobial and Antioxidant Properties : Cyclopropanation techniques have been used to create ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, which demonstrated significant antimicrobial and antioxidant activities. The structural diversity of these compounds allows for broad-spectrum biological activity, with some showing excellent antibacterial and antifungal properties (Raghavendra et al., 2016).

  • Selective COX-1 Inhibitors : Diarylisoxazoles, designed around the cyclopropane motif, have been shown to selectively inhibit cyclooxygenase-1 (COX-1) over COX-2. These compounds affect platelet aggregation through COX-1 inhibition, demonstrating potential as antiplatelet agents. The structural features essential for COX-1 selectivity and antiplatelet efficacy have been identified, providing insights into the design of new therapeutic agents (Vitale et al., 2013).

  • Herbicidal and Fungicidal Activity : N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives have exhibited excellent herbicidal and fungicidal activities. These findings highlight the potential of cyclopropane-containing compounds in agricultural applications, offering new solutions for weed and fungal control (Tian et al., 2009).

Synthetic Methodologies

The synthesis of compounds featuring the cyclopropane ring often involves innovative methodologies that can provide access to diverse molecular architectures. These synthetic strategies are crucial for exploring the chemical space around cyclopropane-containing molecules for potential applications in drug discovery and material science.

  • Catalytic Isomerization : The transformation of 1,5-enynes into bicyclo[3.1.0]hexenes via gold(I)-catalyzed cycloisomerization demonstrates the utility of cyclopropane units in synthesizing complex molecular frameworks. This method allows for the introduction of functional groups in specific configurations, facilitating the synthesis of conformationally restricted analogues of biologically active molecules (Luzung et al., 2004).

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c14-12(8-3-4-8)15-7-9-6-10(16-13-9)11-2-1-5-17-11/h1-2,5-6,8H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEMJXRFYJKOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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